molecular formula C22H21N5O3 B2764912 4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide CAS No. 950414-96-7

4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide

Cat. No. B2764912
CAS RN: 950414-96-7
M. Wt: 403.442
InChI Key: GFZMSGYDBUBEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality 4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized novel compounds, including 4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide derivatives, aiming at exploring their biological activities. These compounds are evaluated for potential antitumor, antimicrobial, and antiviral activities, highlighting their significance in medicinal chemistry.

  • Antitumor and Antimicrobial Activities : The synthesis of novel pyrazolopyrimidine derivatives has shown promising results in antitumor and antimicrobial screenings. Such compounds have been identified to possess inhibitory effects against cancer cell lines similar to standard treatments like 5-fluorouracil and have displayed antimicrobial efficacy as well (S. Riyadh, 2011; A. Rahmouni et al., 2016).

  • Anti-Influenza Virus Activity : Research has also been conducted on benzamide-based 5-aminopyrazoles and their fused heterocycles for antiviral activities, particularly against the influenza A virus (H5N1). Certain compounds exhibited significant viral reduction, marking them as potential candidates for further development as antiviral drugs (A. Hebishy et al., 2020).

  • Phosphodiesterase Inhibition : A set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized for their inhibitory action on phosphodiesterase 1 (PDE1), demonstrating significant selectivity and efficacy. One such compound, ITI-214, has shown promise in preclinical studies for treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016).

  • Antimicrobial Activity : Synthesis of pyrazolo[3,4-d]pyrimidine and related derivatives has been explored for their antimicrobial properties, with several compounds showing moderate effects against bacterial and fungal species. This research contributes to the search for new antimicrobial agents amid rising antibiotic resistance (Nada M. Abunada et al., 2008).

properties

IUPAC Name

4-[[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-13-10-20(25-16-7-4-14(5-8-16)22(23)28)27-21(24-13)12-17(26-27)15-6-9-18(29-2)19(11-15)30-3/h4-12,25H,1-3H3,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZMSGYDBUBEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)N)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide

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